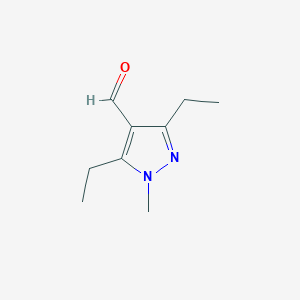
3,5-diéthyl-1-méthyl-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H14N2O . It is a solid substance and its molecular weight is 166.22 . The compound is not naturally occurring and is synthesized for various applications .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Vilsmeier-Haack reaction has also been used to synthesize similar compounds .Molecular Structure Analysis
The molecular structure of “3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound has two ethyl groups and one methyl group attached to the pyrazole ring, along with a carbaldehyde group .Physical And Chemical Properties Analysis
“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Chimie de coordination
Les dérivés du pyrazole sont des précurseurs connus de divers ligands en chimie de coordination. Le composé « 3,5-diéthyl-1-méthyl-1H-pyrazole-4-carbaldéhyde » pourrait potentiellement être utilisé pour synthétiser des ligands comme le trispyrazolylborate, qui sont étudiés pour leur capacité à se coordonner à différents métaux .
Propriétés biologiques
Les pyrazoles présentent une gamme de propriétés biologiques, notamment des activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides. Le composé spécifique en question peut également posséder des activités biologiques similaires et pourrait être exploré pour des applications pharmaceutiques .
Activité antifongique
Certains dérivés du pyrazole ont été étudiés pour leurs propriétés antifongiques. “this compound” pourrait également être étudié pour son utilisation potentielle comme agent antifongique .
Catalyse
Les composés pyrazoliques ont été utilisés en catalyse ; par exemple, le nano-ZnO a été utilisé comme catalyseur dans la synthèse de dérivés pyrazoliques. Le composé en question pourrait servir de substrat ou d’intermédiaire dans les réactions catalysées .
Synthèse d’autres composés
Les pyrazoles sont souvent des intermédiaires dans la synthèse de molécules plus complexes. “this compound” pourrait être un intermédiaire clé dans la synthèse de divers composés organiques .
Chimie théorique et expérimentale
La structure et la chimie des pyrazoles font l’objet de recherches continues utilisant des méthodes théoriques et expérimentales. Ce composé pourrait être utilisé dans des études de recherche pour mieux comprendre les propriétés et les réactions des pyrazoles .
Mécanisme D'action
Target of Action
The primary targets of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Pyrazole derivatives are known to have diverse biological activities, including interactions with various enzymes and receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific structure and targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . Future studies should consider these factors to provide a more comprehensive understanding of this compound’s behavior in different environments.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde in laboratory experiments presents a number of advantages and limitations. The advantages of using 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The limitations of using 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde in laboratory experiments include its lack of specificity for target molecules and its limited ability to penetrate cell membranes.
Orientations Futures
The future directions for 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde research include further elucidation of its mechanism of action, optimization of its synthesis methods, and development of new applications. Additionally, further research into the biochemical and physiological effects of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde could lead to the development of new drugs and treatments. Finally, further research into the advantages and limitations of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde in laboratory experiments could lead to the development of more efficient and effective methods of laboratory experimentation.
Propriétés
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWCQFHUDAVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


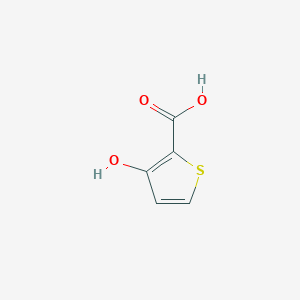
![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)


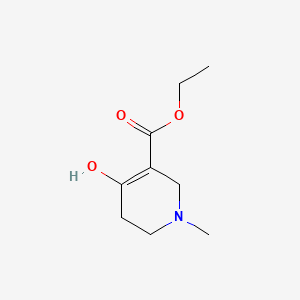
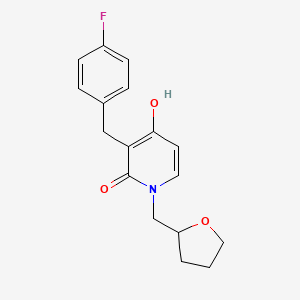

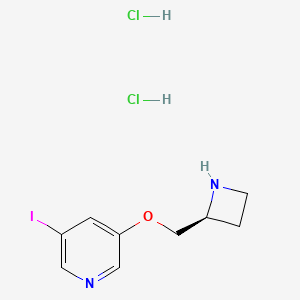
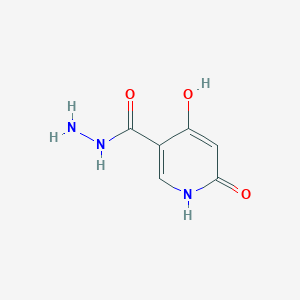
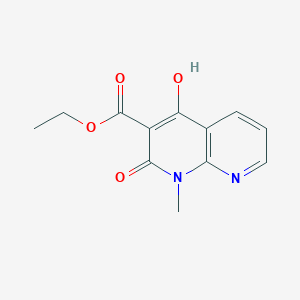
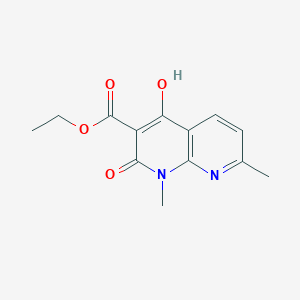

![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
